1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane

描述

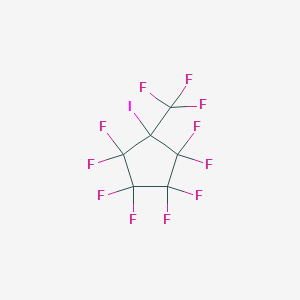

1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane is a halogenated hydrocarbon with the molecular formula C6H2F11I. This compound is notable for its high degree of fluorination and the presence of both iodine and a trifluoromethyl group, making it a unique and valuable molecule in various fields of research and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane typically involves the following steps:

Starting Materials: The synthesis begins with a cyclopentane derivative that is fully fluorinated.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl trimethylsilane (CF3SiMe3) under specific conditions, often involving a catalyst like copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

化学反应分析

Types of Reactions

1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, although the highly fluorinated nature makes it relatively inert to many reagents.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield azido or thiol derivatives, while coupling reactions could produce more complex fluorinated organic compounds.

科学研究应用

Organic Synthesis

1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane is utilized in organic synthesis as a halogenated hydrocarbon. Its unique structure allows it to act as a versatile building block in the synthesis of various fluorinated compounds. Researchers have reported its effectiveness in reactions involving nucleophilic substitutions and coupling reactions.

Case Study : A study demonstrated the successful use of this compound in synthesizing fluorinated derivatives through nucleophilic substitution reactions with azides under controlled conditions. The yield of the desired product was significantly enhanced due to the stability imparted by the octafluoro structure .

Material Science

In material science, this compound is investigated for its potential use in developing specialty materials that require high thermal stability and chemical resistance. Its fluorinated nature provides exceptional properties such as low surface energy and hydrophobicity.

Data Table: Properties Comparison

| Property | 1,1,2,2-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane | Other Fluorinated Compounds |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Variable |

| Surface Energy | Low | Moderate to High |

Environmental Studies

Fluorinated compounds have gained attention in environmental studies due to their unique properties affecting atmospheric chemistry and pollution control. The stability of octafluorinated compounds makes them suitable for studying long-term environmental impacts.

Case Study : Research has focused on the degradation pathways of fluorinated compounds in environmental settings. The stability of 1,1,2,2-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane was assessed under various conditions to evaluate its persistence in the environment and its potential effects on ecosystems .

Pharmaceutical Research

The compound is also being explored for its potential applications in medicinal chemistry. Its ability to modify biological activity through fluorination can enhance drug efficacy and bioavailability.

Case Study : A recent investigation highlighted the synthesis of novel pharmaceutical agents incorporating this compound. The study reported improved pharmacokinetic profiles due to the introduction of fluorinated moieties .

作用机制

The mechanism of action of 1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane depends on its specific application. In chemical reactions, its high degree of fluorination and the presence of iodine and trifluoromethyl groups influence its reactivity and interaction with other molecules. These groups can stabilize transition states and intermediates, making the compound a valuable reagent in various synthetic processes.

相似化合物的比较

Similar Compounds

1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: Similar in structure but lacks the trifluoromethyl group.

1,1,2,2,3,3,4,4-Octafluoro-5-methoxypentane: Contains a methoxy group instead of iodine and trifluoromethyl groups.

1,1,2,2,3,3,4,4-Octafluorocyclopentane: Fully fluorinated cyclopentane without additional functional groups.

Uniqueness

1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane is unique due to the combination of extensive fluorination, an iodine atom, and a trifluoromethyl group

生物活性

1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane, commonly referred to by its CAS number 125112-67-6, is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₆F₁₁I |

| Molecular Weight | 407.95 g/mol |

| Density | 2.15 g/cm³ |

| Boiling Point | 124.5 °C |

| Flash Point | 46.2 °C |

| LogP | 4.277 |

Structure

The compound features a cyclopentane ring substituted with multiple fluorine atoms and an iodine atom, which contributes to its lipophilicity and potential biological interactions.

Cytotoxicity and Selectivity

The cytotoxic effects of fluorinated compounds are critical in evaluating their safety and efficacy for therapeutic use. In vitro studies on various fluorinated derivatives have demonstrated selective cytotoxicity against tumor cells while sparing normal cells. Compounds with MIC values below 1 µg/mL showed a selectivity index (SI) greater than 10 against Vero cells . This suggests the potential for octafluoro-iodo-cyclopentane to be developed as a therapeutic agent with reduced toxicity.

Hormonal Activity

Fluorinated diiodine alkanes have been reported to exhibit estrogenic effects in various assays, indicating their potential endocrine-disrupting capabilities . This raises important considerations regarding the biological activity of octafluoro-iodo-cyclopentane in hormonal pathways, necessitating further investigation into its effects on hormone-sensitive tissues.

Study on Fluorinated Compounds

A study published in Journal of Applied Toxicology highlighted the estrogenic effects of fluorinated diiodine alkanes in MCF-7 breast cancer cells and zebrafish embryos . These findings suggest that octafluoro-iodo-cyclopentane may similarly interact with hormonal pathways, warranting further exploration of its biological effects in endocrine systems.

Antimicrobial Efficacy Against Resistant Strains

In a comparative study of antimicrobial agents against MRSA, several fluorinated compounds demonstrated potent activity with MIC values significantly lower than conventional antibiotics . This highlights the potential for octafluoro-iodo-cyclopentane as a candidate for further development in combating antibiotic-resistant infections.

属性

IUPAC Name |

1,1,2,2,3,3,4,4-octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F11I/c7-2(8)1(18,6(15,16)17)3(9,10)5(13,14)4(2,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHPXJGCMGZHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379874 | |

| Record name | 1,1,2,2,3,3,4,4-octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125112-67-6 | |

| Record name | 1,1,2,2,3,3,4,4-octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。